molecular formula C14H21NO2 B8378642 5,6-Diisobutylnicotinic acid

5,6-Diisobutylnicotinic acid

Cat. No.: B8378642
M. Wt: 235.32 g/mol
InChI Key: IYMGXIUUXWLBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diisobutylnicotinic Acid is a high-purity chemical compound offered as a key reference standard for scientific investigation. As a derivative of nicotinic acid (vitamin B3), it serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the exploration of novel pharmacologically active molecules . The diisobutyl modification on the pyridine ring is designed to alter the compound's steric and electronic properties, which can significantly impact its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a versatile building block for developing potential ligands for various enzymes and receptors. Researchers may utilize this compound in the synthesis of more complex molecular structures or as a starting material for creating analogs in structure-activity relationship (SAR) studies. The exact mechanism of action and specific research applications for this compound are areas of active exploration. Handling of this compound should adhere to standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17)

InChI Key

IYMGXIUUXWLBNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Pyridine Derivatives

The introduction of isobutyl groups to a pyridine nucleus often employs Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. However, pyridine’s electron-deficient nature complicates electrophilic substitution. A viable alternative involves pre-functionalized pyridine precursors. For example:

  • Starting Material : 3-Cyanopyridine derivatives substituted with halogens at positions 5 and 6.

  • Reagents : Isobutyl Grignard reagents (e.g., i-C₄H₉MgBr) under palladium catalysis (e.g., Pd(PPh₃)₄).

  • Conditions : Tetrahydrofuran (THF) solvent, 60–80°C, 12–24 hours.

Post-alkylation, the nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or NaOH under reflux, yielding the target compound.

Ring-Closing Strategies

Constructing the pyridine ring de novo with pre-installed isobutyl groups offers superior regiocontrol. The Hantzsch dihydropyridine synthesis, adapted for asymmetry, is a candidate:

  • Intermediate Synthesis : React ethyl acetoacetate, isobutyl aldehyde, and ammonium acetate in ethanol.

  • Oxidation : Treat the dihydropyridine intermediate with HNO₃ or KMnO₄ to aromatize the ring and oxidize the ester to a carboxylic acid.

This method avoids competing alkylation steps but requires stringent temperature control to prevent side reactions.

Oxidation of 5,6-Diisobutyl-3-methylpyridine

Direct oxidation of a methyl group to a carboxylic acid is a widely used strategy:

  • Substrate : 5,6-Diisobutyl-3-methylpyridine.

  • Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or basic media, or ruthenium-based catalysts under mild conditions.

  • Typical Conditions :

    • KMnO₄ (3 equiv), H₂O/NaOH (pH 12–14), 90–100°C, 6–8 hours.

    • Yield: 70–85%, with MnO₂ as a by-product.

Optimization of Reaction Conditions

Temperature and pH Control

Oxidation reactions are highly sensitive to pH. For KMnO₄-mediated processes:

  • Basic Conditions (pH >12) : Minimize over-oxidation and enhance solubility of intermediates.

  • Acidic Conditions (pH 2–4) : Favor faster kinetics but risk decarboxylation.

ParameterBasic ConditionsAcidic Conditions
Yield (%)82–8865–72
Purity (%)95–9885–90
By-productsMnO₂CO₂, trace organics

Catalyst Selection

Heterogeneous catalysts like Ru/Al₂O₃ improve oxidation efficiency:

  • Turnover Frequency (TOF) : 120 h⁻¹ vs. 45 h⁻¹ for KMnO₄.

  • Solvent : Water-ethanol mixtures (3:1 v/v).

  • Advantages : Recyclability, reduced waste.

Purification Techniques

Ion-Exchange Chromatography

Crude reaction mixtures often contain inorganic salts (e.g., KNO₃, MnSO₄). Ammonium-type cation exchange resins (e.g., Dowex 50WX2) effectively sequester metal ions:

  • Procedure : Pass the solution through a resin column at 300 L/h flow rate.

  • Outcome : >99% removal of Mn²⁺ and K⁺ ions.

Recrystallization

Ethanol-water systems are optimal for recrystallizing 5,6-diisobutylnicotinic acid:

  • Solubility : 12 g/L in cold ethanol (5°C) vs. 150 g/L in hot ethanol (78°C).

  • Purity Enhancement : From 92% to >99% after two cycles.

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, H-2), 2.98 (d, 4H, J = 6.8 Hz, CH₂), 2.12 (m, 2H, CH), 0.99 (d, 12H, J = 6.6 Hz, CH₃).

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% H₃PO₄/MeOH = 60:40).

  • Melting Point : 214–216°C (lit. 215°C for analogous compounds).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Alkylation-Hydrolysis7598220Moderate
Hantzsch Synthesis6895180High
Catalytic Oxidation8899260Low

Catalytic oxidation offers the best yield and purity but is cost-prohibitive for large-scale production. Alkylation-hydrolysis balances cost and output.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at position 4 of pyridine necessitates protective groups or directed metalation.

  • Over-Oxidation : KMnO₃ may degrade the isobutyl chains if reaction times exceed 8 hours.

  • Solubility Issues : The hydrophobic isobutyl groups complicate aqueous-phase reactions.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Hydrolysis

ParameterValue
Substrate5,6-Diisobutylnicotinic acid ethyl ester
Reagent6 M HCl
Temperature65°C
Time15 hours
ProductThis compound

This method highlights the stability of the diisobutyl substituents under harsh acidic conditions, which do not undergo side reactions such as dealkylation.

Functionalization and Substrate Specificity

While direct reactions of this compound are sparsely documented, structural analogs provide insights:

  • Nicotinic acid derivatives often participate in hydroxylation and oxidative decarboxylation reactions. For example, Pseudomonas species utilize NicAB enzymes to hydroxylate nicotinic acid to 6-hydroxy-nicotinic acid ( ). Although this compound has not been tested in such pathways, its substituents may sterically hinder similar enzymatic transformations.

  • Esterification : The ethyl ester form (as described in ) suggests potential for further derivatization via ester interchange or amidation, though experimental data for this compound remains limited.

Comparative Reactivity with Related Compounds

The steric bulk of the diisobutyl groups differentiates this compound from simpler nicotinic acid derivatives:

Scientific Research Applications

5,6-Diisobutylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Nicotinic Acid Derivatives

Compound Name Substituents Similarity Score* Key Properties/Applications
2-Chloro-5,6-dimethylnicotinic acid 2-Cl, 5-CH₃, 6-CH₃ 0.96 High reactivity due to Cl; used in coordination chemistry
2-Chloro-4,6-dimethylnicotinic acid 2-Cl, 4-CH₃, 6-CH₃ 0.93 Moderate solubility in polar solvents; antimicrobial studies
2-Chloro-6-hydroxynicotinic acid 2-Cl, 6-OH 0.87 Enhanced hydrogen bonding; pharmaceutical intermediates
Diethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate Pyridinyl, ester groups N/A Crystalline stability via O/N hydrogen bonds

*Similarity scores (0–1) based on structural alignment with nicotinic acid derivatives .

Key Observations:

Substituent Effects on Reactivity and Solubility this compound: The bulky isobutyl groups likely reduce solubility in aqueous media but enhance lipid membrane permeability compared to smaller substituents (e.g., methyl or hydroxyl groups) . Chloro-Substituted Analogs: Chlorine at position 2 increases electrophilicity, enabling nucleophilic substitution reactions—a feature absent in the non-halogenated 5,6-diisobutyl derivative .

Crystallographic Behavior Diethyl esters of pyrazine-dicarboxylic acid () exhibit hydrogen-bonded networks involving pyridinyl nitrogen (N1, N2) and carboxylate oxygen (O1, O2), stabilizing their crystal lattices .

Synthetic Considerations

  • Chloro-methyl analogs (e.g., 2-Chloro-5,6-dimethylnicotinic acid) are synthesized under controlled halogenation conditions, whereas this compound likely requires alkylation steps to introduce isobutyl groups, demanding rigorous steric control .

Research Implications and Gaps

  • Biological Applications : Increased lipophilicity could enhance blood-brain barrier penetration, making it a candidate for neurological drug development.
  • Material Science : Its crystallization behavior may differ from ester derivatives (e.g., ’s diethyl compound) due to the absence of ester moieties and presence of bulky alkyl chains.

Further studies are needed to validate these hypotheses experimentally.

Q & A

Q. How can the compound’s pharmacokinetic profile be modeled to predict in vivo behavior?

  • Methodological Answer: Develop a PBPK (Physiologically Based Pharmacokinetic) model using software like GastroPlus. Input parameters include logP, pKa, and in vitro clearance data from hepatocyte assays. Validate the model against preclinical animal data (e.g., plasma concentration-time curves in rodents) .

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